The Crystalline Architecture of a PARP Inhibitor: A Technical Guide to Niraparib Tosylate Monohydrate
The Crystalline Architecture of a PARP Inhibitor: A Technical Guide to Niraparib Tosylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solid-state structure of niraparib tosylate monohydrate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and the active ingredient in the anti-cancer drug Zejula®. A thorough understanding of the crystal structure is paramount for drug development, influencing critical parameters such as solubility, stability, and bioavailability. This document synthesizes crystallographic data, details experimental methodologies for its characterization, and illustrates the drug's mechanism of action.
Introduction
Niraparib is a key therapeutic agent for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[1][2] It is administered orally as a tosylate monohydrate salt.[3] The systematic name for this salt is 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide 4-methylbenzenesulfonate hydrate (1:1:1).[3] The stability and biopharmaceutical properties of the solid dosage form are intrinsically linked to its crystalline structure. This guide focuses on Form I, the stable monohydrate form.
Crystal Structure and Physicochemical Properties
The crystal structure of niraparib tosylate monohydrate Form I has been elucidated using synchrotron X-ray powder diffraction data and further optimized with density functional theory (DFT) techniques.[1][3][4] The compound crystallizes in the triclinic space group P-1.[1][4]
Crystallographic Data
The fundamental crystallographic parameters for niraparib tosylate monohydrate Form I at 298 K are summarized in the table below.[1][4]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 (#2) |
| a (Å) | 7.22060(7) |
| b (Å) | 12.76475(20) |
| c (Å) | 13.37488(16) |
| α (°) | 88.7536(18) |
| β (°) | 88.0774(10) |
| γ (°) | 82.2609(6) |
| Volume (ų) | 1220.650(16) |
| Z | 2 |
| Formula | (C₁₉H₂₁N₄O)⁺ · (C₇H₇O₃S)⁻ · H₂O |
| Molecular Weight | 510.61 g/mol |
Molecular Packing and Intermolecular Interactions
The crystal structure of niraparib tosylate monohydrate is characterized by alternating double layers of niraparib cations and tosylate anions, with water molecules integrated into the anionic layers.[1] This layered arrangement is parallel to the ab-plane.[1]
A prominent feature of the crystal packing is an extensive network of hydrogen bonds.[1][3] The water molecule plays a crucial role, acting as a hydrogen bond donor to two different oxygen atoms of the tosylate anion and as an acceptor from a hydrogen atom of the protonated piperidine ring of the niraparib cation.[1][4] Further hydrogen bonding is observed between the piperidyl N-H group and the carbonyl group of an adjacent cation.[1] The amide group of the niraparib cation participates in both an intermolecular N-H···O hydrogen bond to the tosylate anion and an intramolecular N-H···N hydrogen bond to the indazole ring.[1] These interactions create robust hydrogen-bonded clusters involving four cations, two anions, and two water molecules, which then link to form complex chains along the b-axis, ultimately resulting in a three-dimensional framework.[5]
Experimental Protocols
The determination of the crystal structure of niraparib tosylate monohydrate involved a combination of advanced experimental and computational techniques.
Synchrotron X-ray Powder Diffraction (SXRPD)
The high-resolution powder diffraction data was essential for solving and refining the crystal structure.
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Sample Preparation : A commercial, as-received white powder of niraparib tosylate monohydrate was packed into a 0.5-mm-diameter Kapton capillary. The capillary was rotated during data collection to ensure random orientation of the crystallites.[3]
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Data Collection : The powder pattern was measured at 298 K at the Canadian Light Source, utilizing a wavelength of 0.819563(2) Å (15.1 keV). Data was collected over a 2θ range of 1.6° to 75.0° with a step size of 0.0025° and a collection time of 3 minutes.[3]
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Structure Solution and Refinement : The crystal structure was solved from the powder diffraction data. The subsequent structural refinement was performed using the Rietveld method, a technique that minimizes the difference between the experimental and calculated diffraction patterns.
Density Functional Theory (DFT) Optimization
To further refine the positions of the atoms, particularly the hydrogen atoms which are difficult to locate accurately with X-ray diffraction, the crystal structure was optimized using DFT.
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Software : The Vienna Ab initio Simulation Package (VASP) was employed for the calculations.[1]
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Methodology : The optimization was performed with a fixed experimental unit cell. The GGA-PBE functional was used to describe the exchange-correlation energy. A plane-wave cutoff energy of 400.0 eV and a k-point spacing of 0.5 Å⁻¹ were applied.[1]
Mechanism of Action: PARP Inhibition
Niraparib exerts its anti-cancer effects by inhibiting the PARP-1 and PARP-2 enzymes.[2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3]
In cancer cells that have a deficiency in other DNA repair pathways, such as the homologous recombination repair (HRR) pathway (often due to mutations in genes like BRCA1 and BRCA2), the inhibition of PARP leads to a phenomenon known as synthetic lethality. When SSBs are not repaired by PARP, they can stall replication forks, leading to the formation of double-strand breaks (DSBs).[3] In HRR-deficient cells, these DSBs cannot be effectively repaired, resulting in genomic instability and ultimately, apoptosis (programmed cell death).[1]
Furthermore, niraparib is known to "trap" the PARP enzyme on the DNA at the site of damage.[4] This PARP-DNA complex is highly cytotoxic and further contributes to the anti-tumor activity of the drug.[3]
Conclusion
The well-defined crystalline structure of niraparib tosylate monohydrate Form I, characterized by a robust hydrogen-bonding network, underpins its stability as a solid dosage form. The detailed understanding of its crystal packing and the experimental methodologies used for its characterization are crucial for quality control and the development of new formulations. Furthermore, the elucidation of its mechanism of action as a PARP inhibitor, leading to synthetic lethality in HRR-deficient cancer cells, provides the rationale for its clinical efficacy. This guide serves as a critical resource for professionals in the pharmaceutical sciences, offering a foundational understanding of the solid-state chemistry and pharmacology of this important anti-cancer agent.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. ascopubs.org [ascopubs.org]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
